molecular formula C6H9NO2 B3180047 (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde CAS No. 122663-23-4

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Cat. No. B3180047
CAS RN: 122663-23-4
M. Wt: 127.14 g/mol
InChI Key: OTKGOSOTGGCFER-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPC is a chiral building block that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde acts as a chiral building block in the synthesis of various compounds. It can be used to introduce chirality into a molecule, which is essential for the biological activity of many drugs. (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde can also act as a ligand in asymmetric catalysis, which involves the use of chiral catalysts to promote chemical reactions with high enantioselectivity.
Biochemical and Physiological Effects:
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has no known biochemical or physiological effects as it is not used as a drug or a therapeutic agent. However, its derivatives may have biological activity depending on their chemical structure and chirality.

Advantages and Limitations for Lab Experiments

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde is a versatile chiral building block that is easy to synthesize and handle. It can be used in a wide range of chemical reactions, including asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. However, the synthesis of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde can be challenging, and the yields may vary depending on the method used.

Future Directions

The use of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde and its derivatives in scientific research is expected to continue to grow in the future. The development of new synthetic methods and the discovery of new applications for (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde will expand its use in various fields, including pharmaceuticals, agrochemicals, and materials science. Furthermore, the use of (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde in asymmetric catalysis is expected to become more prevalent as it is a powerful tool for the synthesis of chiral compounds.

Scientific Research Applications

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has been extensively used in scientific research as a chiral building block for the synthesis of various pharmaceuticals, including anti-inflammatory agents, anti-tumor agents, and anti-viral agents. (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. Moreover, (R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde has been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.

properties

IUPAC Name

(2R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGOSOTGGCFER-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 2
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 3
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 4
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 5
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Reactant of Route 6
(R)-1-Methyl-5-oxopyrrolidine-2-carbaldehyde

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